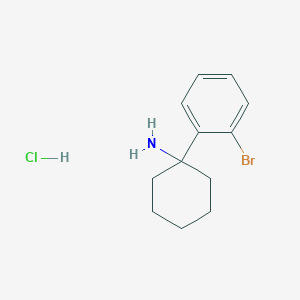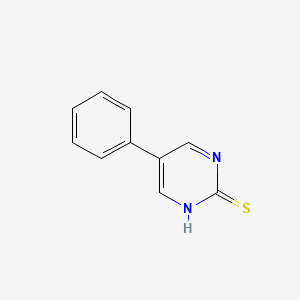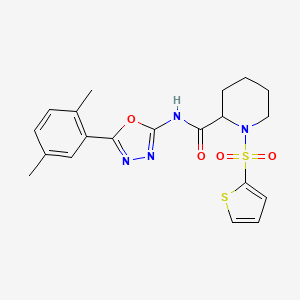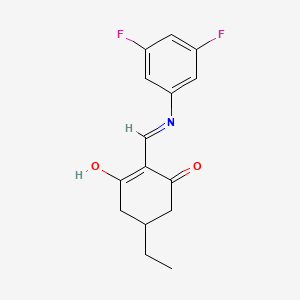
Ethyl 4-(6-benzamidopyridazin-3-yl)sulfanylbutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Organic compounds are usually described by their molecular formula, structure, and functional groups. The compound you mentioned appears to contain a benzamidopyridazine core, an ethyl group, and a sulfanylbutanoate group .
Synthesis Analysis
The synthesis of complex organic compounds often involves multiple steps, each requiring specific reagents and conditions. The synthesis is usually analyzed by checking the yield, purity, and stereochemistry of the product at each step .Molecular Structure Analysis
The molecular structure of organic compounds is typically analyzed using techniques like nuclear magnetic resonance (NMR), mass spectrometry, and X-ray crystallography .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. The type of reactions it undergoes can give clues about its functional groups and structure .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, and reactivity. These properties can give insights into the compound’s structure and purity .科学的研究の応用
Novel Compound Synthesis and Biological Activity Assessment : A study by 郭瓊文 (2006) detailed the synthesis of Ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate (YD-3) derivatives. These derivatives were evaluated for their ability to induce differentiation and proliferation in HL-60 cells, along with antiproliferatory activities against various cancer cell lines. Notably, certain compounds demonstrated effectiveness in inducing differentiation and potentiation of differentiation by ATRA, with selective antiproliferatory activities observed in specific cancer cells (郭瓊文, 2006).
Antimicrobial Applications : Desai, Shihora, and Moradia (2007) explored the synthesis of new quinazolines, including Ethyl 4-[2-(2-chlorophenyl)-4-oxo-3-hydroquinazolin-3yl]-benzoate. These compounds were screened for antibacterial and antifungal activities against various microorganisms, indicating potential applications in the treatment of infections (Desai, Shihora, & Moradia, 2007).
Tribological Properties and Mechanisms : Wu et al. (2017) synthesized two triazine derivatives and investigated their tribological properties in water-glycol. The study highlighted the role of sulfur content and activity in additives, contributing to the understanding of friction reduction and wear protection mechanisms (Wu et al., 2017).
Anticancer Activity of Sulfanyl Derivatives : Nowak et al. (2015) synthesized amino- and sulfanyl-derivatives of benzoquinazolinones and evaluated their potential cytotoxicity on cancer cell lines. One compound, in particular, showed significant anticancer activity, underlining the potential of such derivatives in cancer research (Nowak et al., 2015).
Cardiac Electrophysiological Activity : A study by Morgan et al. (1990) described the synthesis of N-substituted imidazolylbenzamides, including compounds with cardiac electrophysiological activity. These findings contribute to the development of selective class III agents for cardiac applications (Morgan et al., 1990).
Antiplatelet Activity : Chen et al. (2008) focused on the synthesis of Ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate (YD-3) derivatives, identifying compounds with selective anti-PAR4 activity. This highlights the potential of these derivatives in developing novel antiplatelet drugs (Chen et al., 2008).
Crystal Structure and Biological Studies : A study by Karanth et al. (2019) synthesized 4,5-dihydro-1,3,4-oxadiazole-2-thiones derivatives and analyzed their crystal structures, Hirshfeld surfaces, and biological activities. The compounds showed notable antibacterial and antioxidant activities (Karanth et al., 2019).
Safety And Hazards
特性
IUPAC Name |
ethyl 4-(6-benzamidopyridazin-3-yl)sulfanylbutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c1-2-23-16(21)9-6-12-24-15-11-10-14(19-20-15)18-17(22)13-7-4-3-5-8-13/h3-5,7-8,10-11H,2,6,9,12H2,1H3,(H,18,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWTFPIRMRNHWMO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCSC1=NN=C(C=C1)NC(=O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(6-benzamidopyridazin-3-yl)sulfanylbutanoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-Cyclopropyl-N-[(2-methylphenyl)methyl]-6-methylsulfonylpyridine-3-carboxamide](/img/structure/B2365123.png)
![3-[3-(ethoxycarbonyl)-2-methyl-5-phenyl-1H-pyrrol-1-yl]propanoic acid](/img/structure/B2365124.png)






![N-(3,5-dimethylphenyl)-2-[3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2365137.png)


![Methyl 2-[(phenylsulfonyl)amino]-3-thiophenecarboxylate](/img/structure/B2365141.png)

![N-(2,5-dimethylphenyl)-2-[6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl]sulfanylacetamide](/img/structure/B2365144.png)